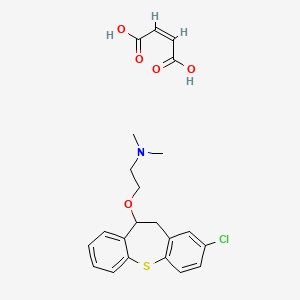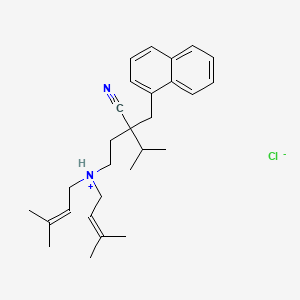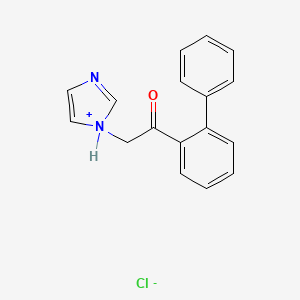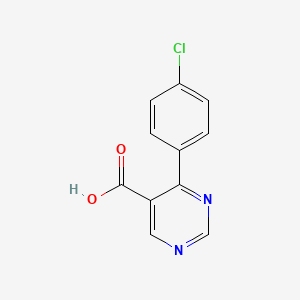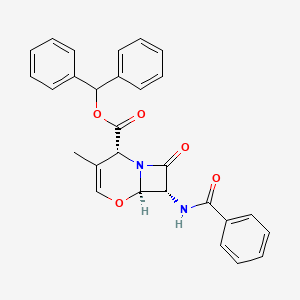
(Chloromethyl)decyldimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)decyldimethylsilane is an organosilicon compound with the molecular formula C13H29ClSi It is characterized by the presence of a chloromethyl group attached to a silicon atom, which is further bonded to a decyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chloromethyl)decyldimethylsilane can be synthesized through the hydrolysis of (chloromethyl)dimethylchlorosilane. This process involves the reaction of (chloromethyl)dimethylchlorosilane with water, resulting in the formation of (chloromethyl)dimethylsilanol, which can then be further reacted to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane, in the presence of catalysts like zinc chloride or ferric chloride. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)decyldimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to form silanols.
Condensation: In the presence of bases or acids, it can undergo condensation reactions to form siloxanes.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, amines for substitution reactions, and acids or bases for condensation reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
(Chloromethyl)decyldimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of (Chloromethyl)decyldimethylsilane involves its ability to undergo various chemical reactions, such as substitution and hydrolysis, which allow it to interact with different molecular targets. The chloromethyl group is particularly reactive, making it useful for modifying other molecules and surfaces .
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)dimethylchlorosilane: Similar in structure but lacks the decyl group.
(Chloromethyl)dimethylsilanol: Contains a hydroxyl group instead of the decyl group.
(Chloromethyl)methyldichlorosilane: Contains two chlorine atoms bonded to the silicon atom
Uniqueness
(Chloromethyl)decyldimethylsilane is unique due to the presence of the decyl group, which imparts different physical and chemical properties compared to its similar compounds. This makes it particularly useful in applications requiring hydrophobicity and specific reactivity .
Properties
CAS No. |
70715-16-1 |
|---|---|
Molecular Formula |
C13H29ClSi |
Molecular Weight |
248.91 g/mol |
IUPAC Name |
chloromethyl-decyl-dimethylsilane |
InChI |
InChI=1S/C13H29ClSi/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14/h4-13H2,1-3H3 |
InChI Key |
ZJQQABUOLGYXCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


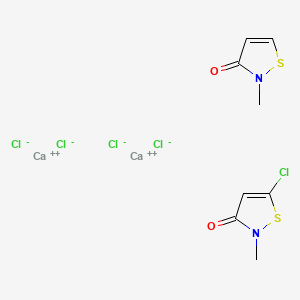

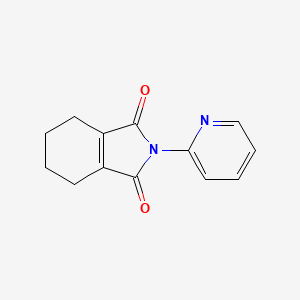

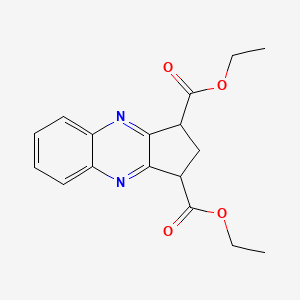

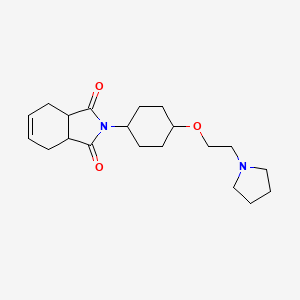
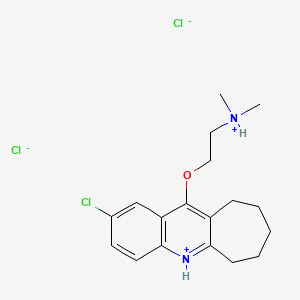
![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
